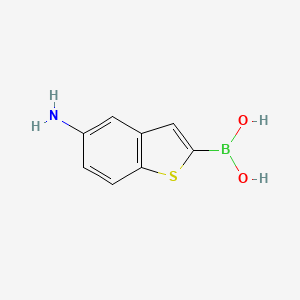
5-Aminobenzothiophene-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobenzothiophene-2-boronic Acid is a versatile organic compound that combines the structural elements of benzothiophene and boronic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobenzothiophene-2-boronic Acid typically involves the following steps:
Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 5-position.
Amination: The brominated benzothiophene is then subjected to amination to replace the bromine atom with an amino group, resulting in 5-Aminobenzothiophene.
Borylation: Finally, the amino group is converted to a boronic acid group through borylation, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzothiophene-2-boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling typically uses palladium catalysts and a base such as potassium carbonate.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acid.
Amine Derivatives: Resulting from the reduction of the amino group.
Coupling Products: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
5-Aminobenzothiophene-2-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Aminobenzothiophene-2-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The amino group can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
5-Aminobenzothiophene-2-boronic Acid is unique due to its combination of benzothiophene and boronic acid functionalities. Similar compounds include:
Benzothiophene-2-boronic Acid: Lacks the amino group.
5-Aminobenzothiophene: Lacks the boronic acid group.
Boronic Acid Derivatives: Other boronic acids with different substituents.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of this compound.
Properties
Molecular Formula |
C8H8BNO2S |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(5-amino-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H,10H2 |
InChI Key |
JKKGGMCLDMDJBH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















